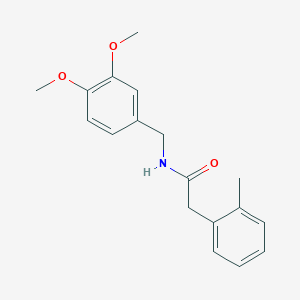![molecular formula C15H13N3O2S B5310351 N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-(2-thienyl)acetamide](/img/structure/B5310351.png)
N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-(2-thienyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-(2-thienyl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively. In
作用機序
The mechanism of action of N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-(2-thienyl)acetamide involves the inhibition of specific enzymes and pathways in the target cells. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-(2-thienyl)acetamide has been shown to have several biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines and chemokines, which are involved in the pathogenesis of various diseases. This compound has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. In addition, it has been found to have antioxidant properties, which can protect cells from oxidative stress.
実験室実験の利点と制限
N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-(2-thienyl)acetamide has several advantages for lab experiments. It is stable and can be easily synthesized in large quantities. It has also been shown to have low toxicity and can be used at high concentrations without causing adverse effects. However, this compound has some limitations for lab experiments. It has low solubility in water, which can limit its use in aqueous solutions. In addition, it has poor bioavailability, which can affect its effectiveness in vivo.
将来の方向性
There are several future directions for research on N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-(2-thienyl)acetamide. One direction is to explore its potential as a therapeutic agent for various diseases. It has shown promising results in inhibiting the growth of cancer cells and reducing inflammation, which makes it a potential candidate for cancer and inflammatory diseases. Another direction is to investigate its mechanism of action in more detail. The exact pathways and enzymes targeted by this compound are still not fully understood, and further research in this area can provide valuable insights. Finally, there is a need to optimize the synthesis method of this compound to increase its yield and purity, which can make it more accessible for research and potential therapeutic applications.
Conclusion:
N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-(2-thienyl)acetamide is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively. Further research in this area can provide valuable insights into its potential as a therapeutic agent for various diseases.
合成法
The synthesis of N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-(2-thienyl)acetamide involves the reaction between 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid and 2-thiopheneacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane or chloroform, and the product is obtained through filtration and purification. This synthesis method has been optimized for high yield and purity and has been used in several studies.
科学的研究の応用
N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-(2-thienyl)acetamide has been studied extensively for its potential applications in various fields of scientific research. It has been found to have antimicrobial, anti-inflammatory, and anticancer properties. This compound has been tested against various bacterial and fungal strains and has shown promising results. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
特性
IUPAC Name |
N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c19-13(9-12-7-4-8-21-12)16-10-14-17-15(18-20-14)11-5-2-1-3-6-11/h1-8H,9-10H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOIIQKJEVLXCPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-amino-3-[2-(2-chloro-5-nitrophenyl)-1-cyanovinyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B5310284.png)
![1-[(3,4-difluorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5310287.png)
![5-[(5-methyl-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5310293.png)
![4-(3-chloro-4-methoxybenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5310302.png)
![1-[(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]piperidine-4-carbonitrile](/img/structure/B5310308.png)

![1-{2-[2-(2-ethoxyphenyl)-1H-imidazol-1-yl]ethyl}-1H-pyrazole](/img/structure/B5310313.png)
![2-{4-[(benzylamino)methyl]-2-chloro-6-methoxyphenoxy}acetamide hydrochloride](/img/structure/B5310322.png)
![N-methyl-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5310330.png)
![3-(2-chloro-6-methoxy-3-quinolinyl)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5310334.png)
![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-chloro-6-methoxy-3-quinolinyl)acrylonitrile](/img/structure/B5310337.png)
![N-isopropyl-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B5310350.png)
![1'-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-1-methylspiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5310352.png)